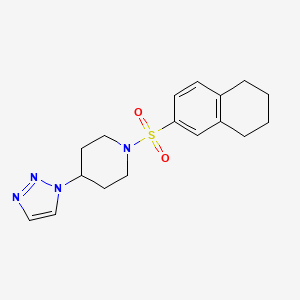

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a 1,2,3-triazole ring and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. The triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.

Properties

IUPAC Name |

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-10-7-16(8-11-20)21-12-9-18-19-21/h5-6,9,12-13,16H,1-4,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYBSUUZURJPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine

This compound (synthesized via CuAAC, similar to the target molecule) replaces the tetrahydronaphthalene sulfonyl group with a benzyl substituent . Key differences include:

- Steric Profile : The planar phenyl group in the benzyl derivative may offer less steric hindrance compared to the tetrahydronaphthalene system.

Piperidine-Tetrazole Derivatives

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, phosphate (1:1) replaces the triazole with a tetrazole ring . Differences include:

- Heterocycle Properties : Tetrazoles (4 nitrogen atoms) are more acidic (pKa ~4.9) than triazoles (pKa ~10.3), influencing solubility and bioavailability.

- Synthetic Routes : Tetrazoles are often synthesized via [2+3] cycloadditions involving nitriles and azides, unlike CuAAC for triazoles.

Functionalized Triazole Derivatives

Compounds like (16) and (17) from incorporate triazoles linked to fluorinated chains and carbohydrate moieties. These structures highlight:

- Fluorination : The heptadecafluoroundecanamido group in (16) enhances lipophilicity and metabolic resistance compared to the target compound’s tetrahydronaphthalene group.

- Biological Targeting : Sugar-linked triazoles (e.g., (17) ) may prioritize carbohydrate-binding proteins, whereas the sulfonyl group in the target compound could favor sulfonamide-sensitive targets.

Research Findings and Implications

- Triazole vs. Tetrazole : Triazoles offer better stability under physiological conditions, while tetrazoles may improve solubility in acidic environments .

- Substituent Impact : Sulfonyl groups enhance electrophilicity and binding to serine proteases or sulfonamide receptors, whereas benzyl groups are more inert .

- Synthetic Efficiency : CuAAC remains the gold standard for triazole synthesis, but fluorinated derivatives require additional optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.